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Compound of Interest

Compound Name: Di-4-fluorophenyl sulfide
CAS No.: 405-31-2
Cat. No.: B1581481
Get Quote
. J

Executive Summary

Bis(4-fluorophenyl) disulfide (CAS 405-31-2) is a specialized organosulfur compound serving
as a stable, shelf-active precursor for the 4-fluorophenylthio moiety in medicinal chemistry.
Unlike its corresponding thiol (4-fluorobenzenethiol), which is prone to rapid oxidative
degradation and possesses a potent stench, the disulfide offers a robust, odorless alternative
that can be reductively cleaved in situ to generate high-purity nucleophiles.

This guide details the physicochemical profile, synthesis pathways, and critical applications of
CAS 405-31-2, specifically focusing on its role in installing metabolically stable aryl-thioether
motifs in pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]

CAS 405-31-2 exists as a low-melting crystalline solid. Its para-fluorine substitution provides a
strategic advantage in drug design by blocking metabolic oxidation at the C4 position while
modulating the lipophilicity of the resulting thioether linkage.
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Table 1: Technical Specifications

Property Data

Bis(4-fluorophenyl) disulfide; 4,4'-
Difluorodiphenyl disulfide

Chemical Name

CAS Number 405-31-2
Molecular Formula Ci2HsF2S2
Molecular Weight 254.32 g/mol
White to pale yellow crystalline solid (Low
Appearance _
melting)
. ) 49-51 °C (Note: May appear liquid in warm
Melting Point ]
environments)
Boiling Point ~315 °C (at 760 mmHg); 151 °C (at 3.5 mmHg)
B Soluble in Methanol, Acetone, DCM, DMSO;
Solubility )
Insoluble in Water
Flash Point >110 °C

Synthesis & Manufacturing Pathways

The synthesis of CAS 405-31-2 is primarily achieved through the reductive dimerization of
sulfonyl chlorides or the oxidative coupling of thiols. The industrial route favored for scalability
avoids the handling of the toxic free thiol.

Pathway A: Reductive Coupling from Sulfonyl Chloride
(Industrial)

This method utilizes 4-fluorobenzenesulfonyl chloride as the starting material.[1][2] It is reduced
in a two-step process: first to the sulfinate, and then to the disulfide using sulfur dioxide or
hydroiodic acid.

Pathway B: Oxidative Coupling of Thiol (Laboratory)
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In small-scale research settings, 4-fluorobenzenethiol is oxidized using mild oxidants like lodine

(

) or Hydrogen Peroxide (

) to yield the disulfide.

Visualization: Synthesis Logic
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Figure 1: Convergent synthesis pathways for CAS 405-31-2 showing both industrial reduction
and lab-scale oxidation routes.

Applications in Drug Discovery[13][14][15]

The core utility of CAS 405-31-2 lies in its ability to serve as a "masked" thiolate nucleophile. In
drug development, the 4-fluorophenylthio motif is a privileged substructure.

Metabolic Stability & Bioisosterism

¢ Metabolic Blockade: The fluorine atom at the para position blocks Cytochrome P450-
mediated hydroxylation, significantly extending the half-life of the drug compared to the non-
fluorinated phenylthio analog.

« Lipophilicity Modulation: The C-F bond increases the lipophilicity (
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), improving membrane permeability and blood-brain barrier (BBB) penetration.

» Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the
thiophenol (approx pKa 6.5 vs 6.0), making the thiolate a better leaving group in certain
enzymatic pockets while retaining nucleophilicity during synthesis.

Key Reaction: In Situ Nucleophile Generation

Researchers prefer the disulfide over the thiol because it allows for the controlled generation of
the active nucleophile (4-fluorobenzenethiolate) without handling the odorous and unstable

thiol directly.

Visualization: Mechanism of Action in Synthesis
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Figure 2: In situ generation of active thiolate for drug conjugation.
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Figure 2: In situ generation of active thiolate for drug conjugation.
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Experimental Protocols
Protocol A: In Situ Thiolate Generation and Coupling

Objective: To install the (4-fluorophenyl)thio moiety onto an alkyl halide scaffold without
isolating the thiol.

Dissolution: Dissolve 1.0 eq of Bis(4-fluorophenyl) disulfide (CAS 405-31-2) in anhydrous
Ethanol or DMF under Nitrogen.

Reduction: Add 2.2 eq of Sodium Borohydride (

) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

o Checkpoint: The solution should turn clear, indicating cleavage of the S-S bond to form the
sodium thiolate.

Coupling: Add 2.0 eq of the electrophile (e.g., alkyl bromide) dropwise.

Reaction: Allow to warm to room temperature and stir for 2—4 hours. Monitor by TLC
(Hexane:EtOAcC).

Workup: Quench with saturated

, extract with Ethyl Acetate, and wash with brine.

Protocol B: Analytical Characterization

» 1H NMR (CDCI3): Look for the characteristic aromatic multiplet. For the disulfide, the
symmetry yields a simplified spectrum compared to the monosulfide product.

o Disulfide:
7.45 (m, 4H), 7.02 (m, 4H).

e HPLC: Use a C18 column with Acetonitrile/Water gradient. The disulfide is highly lipophilic
and will elute late.

Safety & Handling (EHS)
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While safer than the free thiol, CAS 405-31-2 requires standard chemical hygiene.
e Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

o Storage: Store in a cool, dry place (<25°C). Although stable, keeping it under inert gas
(Argon) prevents slow surface oxidation.

o Spill Cleanup: Solids should be swept up. If melted, absorb with inert material (vermiculite).
Do not wash down drains due to high aquatic toxicity potential of fluorinated sulfides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581481/docs#bis-4-fluorophenyl-disulfide-technical-
guide-for-drug-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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